molecular formula C13H12F3N B7900790 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Cat. No.: B7900790
M. Wt: 239.24 g/mol
InChI Key: HDLXZRNBHPORST-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a nitrile-containing compound characterized by a cyclopentane ring substituted at the 1-position with a para-trifluoromethylphenyl group and a nitrile (-CN) functional group. Its molecular formula is C₁₃H₁₂F₃N, with a molecular weight of 239.24 g/mol. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making the compound resistant to metabolic degradation. Such properties are advantageous in pharmaceutical and agrochemical applications, where stability and bioavailability are critical. The nitrile group enhances reactivity, serving as a precursor for synthesizing amines, carboxylic acids, or heterocycles via hydrolysis or reduction.

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the reaction of 1,4-dibromobutane with 4-(trifluoromethyl)phenylacetonitrile. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the para position of the phenyl ring significantly influences the compound’s electronic, steric, and solubility properties. Key analogs and their substituent effects include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile -CF₃ C₁₃H₁₂F₃N 239.24 High lipophilicity; metabolic stability; strong electron-withdrawing effect -
1-(4-Methoxyphenyl)cyclopentanecarbonitrile -OCH₃ C₁₃H₁₅NO 201.26 Boiling point: 145°C @ 1 Torr; electron-donating; lower lipophilicity
1-(4-Chlorophenyl)cyclopentanecarbonitrile -Cl C₁₂H₁₂ClN 205.68 Moderate electron-withdrawing; potential agrochemical applications
1-(4-Aminophenyl)cyclopentanecarbonitrile -NH₂ C₁₂H₁₄N₂ 186.26 Hydrogen-bonding capability; enhanced solubility in polar solvents
1-(4-Biphenylyl)cyclopentanecarbonitrile Biphenyl C₁₈H₁₇N 247.33 Increased aromaticity; applications in materials science
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The -CF₃ group (strongly electron-withdrawing) reduces electron density on the aromatic ring, enhancing oxidative stability compared to -OCH₃ (electron-donating) or -NH₂ (electron-donating via resonance) .
    • -Cl (moderate electron-withdrawing) balances lipophilicity and reactivity, often seen in agrochemical intermediates .
  • Solubility and Hydrogen Bonding :

    • The -NH₂ analog exhibits higher aqueous solubility due to hydrogen-bonding interactions, contrasting with the hydrophobic -CF₃ derivative .

Ring Size and Functional Group Variations

  • Cyclopropane vs. Cyclopentane :
    • 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) has a smaller, strained cyclopropane ring, leading to higher reactivity and lower thermal stability compared to cyclopentane derivatives .
  • Nitrile vs. The amine derivative 1-[1-(4-chlorophenyl)cyclopentyl]methanamine (CAS 182003-84-5) introduces basicity, enabling protonation in acidic environments .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H12F3N
  • Molecular Weight : 251.24 g/mol

The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds featuring the trifluoromethyl group often exhibit significant antimicrobial properties. For instance, a study reported that derivatives including trifluoromethyl phenyl groups showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis .

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound12.9 µM against MRSABactericidal

The MIC values suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) being equal to the MIC .

Anti-Inflammatory Potential

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can modulate the activation of NF-κB, a key transcription factor involved in inflammatory responses. Compounds with similar structures have demonstrated varying degrees of inhibition of NF-κB activation .

Key Findings:

  • Compounds with disubstituted phenyl rings showed enhanced anti-inflammatory activity.
  • The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of these compounds.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged from related studies:

  • Inhibition of NF-κB : The compound may interfere with the nuclear translocation of NF-κB or affect its binding to DNA, thus modulating inflammatory responses .
  • Antimicrobial Resistance : The low tendency for resistance development in bacteria treated with similar compounds suggests a unique mechanism that could be leveraged for therapeutic applications .

Case Studies

A notable study involved synthesizing a series of trifluoromethyl phenyl-derived compounds and assessing their biological activities. Among these, this compound exhibited promising results in both antimicrobial assays and anti-inflammatory tests .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLXZRNBHPORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-fluorobenzotrifluoride (5.0 g, 30.47 mmol) in toluene (40 mL) was added cyclopentanecarbonitrile (10.5 mL, 100.55 mmol) followed by a solution of 0.5 M KHMDS in toluene (92 mL, 45.71 mmol). The reaction mixture was heated to 70° C. and stirred for 14 hours. After cooling to RT, the reaction mixture was quenched with 1 M HCl until pH<7. The layers were separated and the organic layer was washed with saturated NaHCO3, water, brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification via silica gel chromatography (6:1 hexanes:EtOAc) afforded 7.53 g of a mixture of compound A and residual cyclopentanecarbonitrile. Because these two compounds were not easily separable by chromatography, this mixture was carried directly to the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of NaH (8.18 g, 135.13 mmol, 60%) in dimethyl sulfoxide (100 mL) were added dropwise a mixture of (4-trifluoromethyl-phenyl)-acetonitrile (236) (25 g, 135.13 mmol) and 1,4-dibromobutane (16 mL, 135.13 mmol) dissolved in dimethyl sulfoxide:ether (1:1) (300 mL) at 0° C. and the reaction mixture was stirred at this temperature for 2 h. After completion of the reaction, water (100 mL) and 10% HCl solution (50 mL) were added to the mixture and extracted with ethyl acetate (2×400 ml). The organic layer was dried over Na2SO4, concentrated and purified by 100-200 silica column chromatography using hexane as the eluent to give 1-(4-trifluoromethyl-phenyl)-cyclopentanecarbonitrile (237) (21 g, 65%) as a colorless liquid.
Name
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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